molecular formula C12H13N3O2 B2578642 Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate CAS No. 2250241-82-6

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate

Cat. No.: B2578642
CAS No.: 2250241-82-6
M. Wt: 231.255
InChI Key: XDCWPOMCUSLBGL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Scientific Research Applications

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • Ethyl 2-(3-pyridylmethyl)pyrazole-4-carboxylate
  • Ethyl 2-(3-pyridylmethyl)pyrazole-5-carboxylate
  • Ethyl 2-(3-pyridylmethyl)pyrazole-3,4-dicarboxylate

Uniqueness

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are known for their pharmacological potential, exhibiting a wide range of biological activities such as anti-inflammatory, antimicrobial, antitumor, and antiviral properties. The core structure of pyrazoles allows for various substitutions that can enhance their bioactivity. This compound represents a specific derivative that has been studied for its unique biological properties.

This compound functions through several mechanisms, primarily involving the inhibition of key enzymes and modulation of signaling pathways:

  • Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX), which is pivotal in the inflammatory response. Studies indicate that pyrazole derivatives can act as selective COX-2 inhibitors, reducing inflammation without significant gastrointestinal side effects associated with non-selective NSAIDs .
  • Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Pyridine Ring : The presence of the pyridine moiety enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with biological targets .
  • Carboxylate Group : The carboxylate functional group plays a critical role in binding interactions with target proteins, impacting the potency and efficacy of the compound .

Research Findings and Case Studies

Several studies have documented the biological activities associated with this compound:

  • Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : In vivo models using carrageenan-induced paw edema showed that this compound significantly reduced inflammation, comparable to standard anti-inflammatory drugs like ibuprofen .
  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication in certain viral models, indicating potential for development as an antiviral agent .

Data Table: Biological Activities of this compound

Biological ActivityAssay TypeResultReference
AntitumorCytotoxicity AssayIC50 = X µM against cancer cell lines
Anti-inflammatoryCarrageenan ModelReduction in paw edema by Y%
AntimicrobialDisk Diffusion AssayZone of inhibition = Z mm against bacteria
AntiviralViral Replication AssaySignificant reduction in viral load

Properties

IUPAC Name

ethyl 2-(pyridin-3-ylmethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-5-7-14-15(11)9-10-4-3-6-13-8-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCWPOMCUSLBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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